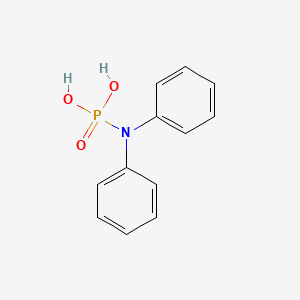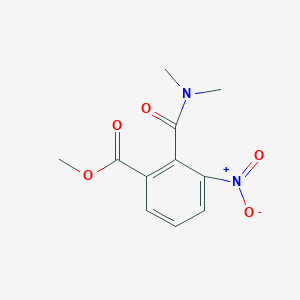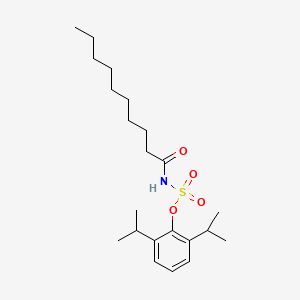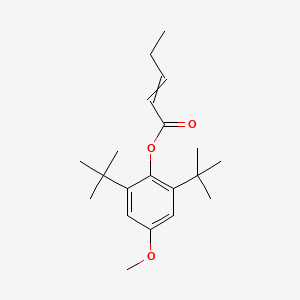
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is an organic compound known for its antioxidant properties. It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methoxy group, and the aromatic ring is substituted with two tert-butyl groups. This compound is widely used in various industries due to its stability and effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate typically involves the esterification of 2,6-Di-tert-butyl-4-methoxyphenol with pent-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified using automated systems.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in pharmaceuticals.
Industry: Used in the production of stabilizers for plastics, rubber, and other materials.
Mechanism of Action
The antioxidant activity of 2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The tert-butyl groups provide steric hindrance, which enhances the stability of the compound and prevents it from undergoing further oxidation. The methoxy group also contributes to the compound’s electron-donating properties, making it an effective antioxidant.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-hydroxyanisole:
Uniqueness
2,6-Di-tert-butyl-4-methoxyphenyl pent-2-enoate is unique due to its specific structure, which combines the antioxidant properties of both BHT and BHA. The presence of the pent-2-enoate group provides additional functionality, making it suitable for specialized applications in various industries.
Properties
CAS No. |
137569-21-2 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4-methoxyphenyl) pent-2-enoate |
InChI |
InChI=1S/C20H30O3/c1-9-10-11-17(21)23-18-15(19(2,3)4)12-14(22-8)13-16(18)20(5,6)7/h10-13H,9H2,1-8H3 |
InChI Key |
UDVDEDMNPWMOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)OC1=C(C=C(C=C1C(C)(C)C)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


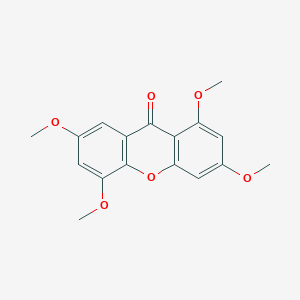
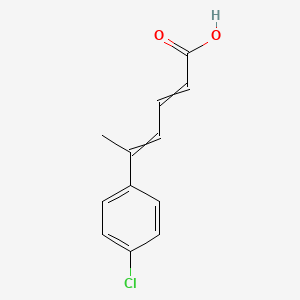
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)

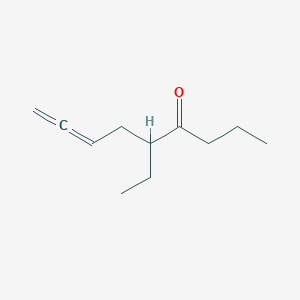
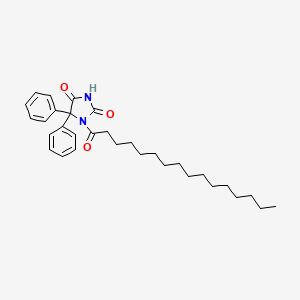
![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)
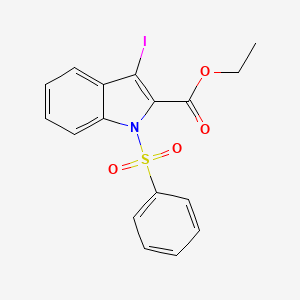
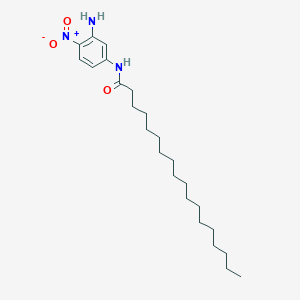
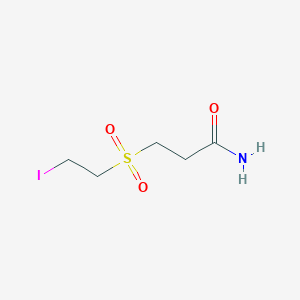
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)
